4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine
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Overview
Description
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine is a synthetic organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine typically involves the reaction of 4-chlorophenylamine with 4-chlorobenzenethiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. Common reagents used in this synthesis include potassium carbonate and dimethylformamide (DMF) as the solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl thiocyanate
- 4-Chlorophenyl phenyl sulfone
- 4-Chlorophenyl isocyanate
Uniqueness
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine is unique due to the presence of both chlorophenyl and sulfanyl groups attached to a pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H14Cl2N3S
- Molecular Weight : 327.33 g/mol
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl and sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The inhibition potency is measured in terms of IC50 values, with lower values indicating higher potency.
Table 2: Enzyme Inhibition Potency
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
This compound | AChE | 12.5 |
Compound D | Urease | 6.3 |
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized a series of compounds similar to our target compound and evaluated their antibacterial efficacy against multiple strains. Results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, with some achieving IC50 values significantly lower than standard antibiotics .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of compounds containing the pyrimidine and sulfanyl groups. The results demonstrated that these compounds could effectively inhibit urease, a target for treating urinary tract infections .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)22-13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQOFXCSZLJPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2SC3=CC=C(C=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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